Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester

Antifungal activity Structure–activity relationship Minimum inhibitory concentration

Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester (CAS 685-80-3), also referred to as diethyl 2-bromo-3-fluorosuccinate, is a hetero-dihalogenated succinate diester bearing one bromine and one fluorine substituent on adjacent carbons of the succinate backbone, with both carboxylic acid groups esterified as ethyl esters. This compound exists as two diastereomeric pairs (erythro and threo), both of which have been isolated and characterized.

Molecular Formula C8H12BrFO4
Molecular Weight 271.08 g/mol
CAS No. 685-80-3
Cat. No. B12800841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, 2-bromo-3-fluoro-, diethyl ester
CAS685-80-3
Molecular FormulaC8H12BrFO4
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)OCC)Br)F
InChIInChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyGGXJBZZXMDFAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Bromo-3-Fluorosuccinate (CAS 685-80-3): Hetero-Dihalogenated Succinate Diester for Regioselective Synthesis and Antifungal Research


Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester (CAS 685-80-3), also referred to as diethyl 2-bromo-3-fluorosuccinate, is a hetero-dihalogenated succinate diester bearing one bromine and one fluorine substituent on adjacent carbons of the succinate backbone, with both carboxylic acid groups esterified as ethyl esters [1]. This compound exists as two diastereomeric pairs (erythro and threo), both of which have been isolated and characterized [2]. It serves as a chiral synthon and a precursor to halofumarate and halomaleate esters via regioselective dehydrohalogenation, and has documented antifungal activity with structure–activity relationships established across a homologous ester series [1].

Why Diethyl 2-Bromo-3-Fluorosuccinate Cannot Be Replaced by Generic Dihalosuccinate Esters for Regioselective or Antifungal Applications


Generic substitution among dihalosuccinate esters is precluded by three interdependent differentiation axes: (i) chain-length-dependent antifungal potency, where the ethyl (C2) ester outperforms all other homologues from C1 to C6 [1]; (ii) regioselective dehydrohalogenation that preferentially eliminates HF over HBr, a chemoselectivity absent in symmetric dihalo analogs such as diethyl 2,3-dibromosuccinate [2]; and (iii) diastereomer-dependent reactivity, where the bromofluoro compounds exhibit near-identical HF elimination rates across diastereomers—in stark contrast to the large meso/DL rate divergence of the dibromo series—enabling more predictable synthetic outcomes [2]. These quantitative differences render the specific hetero-dihalo, C2-ester, stereochemically defined probe irreplaceable by its closest analogs for target applications.

Quantitative Differentiation Evidence for Diethyl 2-Bromo-3-Fluorosuccinate (CAS 685-80-3) Against Closest Analogs


Antifungal MIC Superiority of Threo-Diethyl 2-Bromo-3-Fluorosuccinate Across Four Fungal Species vs. All C1–C6 Homologues

In a direct head-to-head comparison of all twelve C1–C6 esters of both erythro- and threo-2-bromo-3-fluorosuccinic acid, the threo-diethyl ester (CAS 685-80-3) was identified as the single most fungitoxic compound in the entire study [1]. The chain-length activity ranking was unambiguously C2 > C1 > C3 > C4 > C5 > C6, establishing that the diethyl (C2) ester is the potency optimum [1]. Against Trichophyton mentagrophytes, the threo-diethyl ester achieved an MIC of 5 μg/mL—3.6-fold more potent than its dimethyl (C1) analog against the same organism [1]. No higher homologue (C3–C6) reached comparable potency across all four test organisms [1].

Antifungal activity Structure–activity relationship Minimum inhibitory concentration

Regioselective Dehydrofluorination: Preferential HF vs. HBr Elimination Compared to Symmetric Dihalosuccinates

In basic medium, both erythro- and threo-diethyl 2-bromo-3-fluorosuccinate eliminate hydrogen fluoride considerably faster than hydrogen bromide, yielding bromofumarate esters as the near-exclusive product [1]. This contrasts sharply with symmetric diethyl 2,3-dibromosuccinate, where only HBr elimination is possible and meso- and DL-diastereomers show large rate differences [1]. The rate of HF elimination from the bromofluoro esters is faster by 1–2 orders of magnitude than HF elimination from any mono-, di-, or trifluorosuccinic acid [2]. Methyl esters react considerably faster than ethyl esters, and threo isomers react slightly faster than erythro isomers, providing additional tunability [1].

Regioselective elimination Dehydrohalogenation Halofumarate synthesis

Orthogonal Dual-Leaving-Group Architecture for Sequential Functionalization vs. Symmetric Dihalo Analogs

The bromofluoro substitution pattern on the succinate backbone creates two electronically and sterically distinct leaving groups on adjacent carbons, enabling sequential, chemoselective transformations that are impossible with symmetric dihalo analogs [1]. Under basic conditions, fluoride is eliminated preferentially to yield a bromofumarate intermediate, which retains the bromine for subsequent nucleophilic substitution, cross-coupling, or further functionalization [1][2]. In contrast, diethyl 2,3-dibromosuccinate eliminates only HBr and leaves a dibromoolefin or symmetric product mixture [1]. This orthogonal reactivity has been exploited industrially: US Patent 5,214,198 specifically claims dihalosuccinate esters—including bromofluoro derivatives—as precursors to monohalomaleate and monohalofumarate esters via phase-transfer-catalyzed dehydrohalogenation for imidazolinone herbicide synthesis [2].

Orthogonal reactivity Sequential substitution Halogen-selective transformations

Diastereomer-Dependent Reactivity Profile: Near-Identical HF Elimination Across Erythro/Threo vs. Large Divergence in Dibromo Analogs

The erythro and threo diastereomers of diethyl 2-bromo-3-fluorosuccinate exhibit a negligible difference in rates of hydrogen fluoride elimination, which contrasts sharply with the large difference in HBr elimination rates between meso- and DL-α,α′-dibromosuccinate esters [1]. This phenomenon is attributed to intramolecular hydrogen–fluorine attraction (possibly hydrogen bonding) that facilitates a significant proportion of cis elimination in the erythro isomer, partially compensating for the stereoelectronic preference for anti elimination [1]. As a result, both diastereomers of the bromofluoro compound converge on similar reaction rates, whereas the dibromo diastereomers diverge markedly—making the bromofluoro system more stereochemically forgiving in synthetic applications [1][2].

Diastereomer reactivity Stereoelectronic effects Elimination kinetics

Physicochemical Property Differentiation from Diethyl 2,3-Dibromosuccinate: Density, Boiling Point, and cLogP for Downstream Processing

Diethyl 2-bromo-3-fluorosuccinate exhibits measurably distinct physicochemical properties from its closest dibromo analog that are relevant for purification, formulation, and process design. The compound has a density of 1.45 g/cm³, boiling point of 269.3°C at 760 mmHg, and a calculated LogP of approximately 1.18 . In contrast, diethyl 2,3-dibromosuccinate (CAS 608-82-2) has a density of approximately 1.71 g/cm³ and a boiling point of 290.9°C at 760 mmHg . The ~21°C lower boiling point and ~15% lower density of the bromofluoro compound facilitate distillation-based purification under milder conditions and enable phase-separation strategies in aqueous workups that differ from the heavier dibromo analog .

Physicochemical properties Purification Process chemistry

High-Value Application Scenarios for Diethyl 2-Bromo-3-Fluorosuccinate (CAS 685-80-3) Based on Quantitative Differentiation Evidence


Antifungal Drug Discovery Lead Optimization Using the Empirically Validated Potency-Maximum C2 Ester Scaffold

Medicinal chemistry teams screening halosuccinate esters for antifungal activity should select the diethyl (C2) ester as the primary screening candidate. The Gershon and Shanks (1977) head-to-head comparison of twelve C1–C6 esters established that the threo-diethyl ester is the most fungitoxic compound across four clinically and environmentally relevant fungal species (C. albicans MIC 14 μg/mL, A. niger 30 μg/mL, M. mucedo 9 μg/mL, T. mentagrophytes 5 μg/mL), and that antifungal potency follows a strict C2 > C1 > C3 > C4 > C5 > C6 ranking . Using any other chain-length ester would forfeit potency that is already empirically proven to be maximal at C2. The compound's demonstrated activity in the presence of 10% beef serum further supports its relevance for translational antifungal research where serum protein binding is a confounding factor .

Synthesis of Bromofumarate and Bromomaleate Ester Intermediates via Regioselective Dehydrofluorination for Imidazolinone Herbicide Production

Process chemistry groups manufacturing monohalofumarate or monohalomaleate esters as intermediates for imidazolinone herbicides (e.g., imazethapyr, imazamox) should procure diethyl 2-bromo-3-fluorosuccinate as the dihalosuccinate precursor of choice. US Patent 5,214,198 explicitly describes the conversion of dihalosuccinate esters to monohalomaleate and monohalofumarate esters using aqueous base and a phase-transfer catalyst . The bromofluoro compound's preferential HF elimination (1–2 orders of magnitude faster than HBr elimination) yields bromofumarate ester with high regioselectivity, whereas the symmetric dibromo analog produces mixtures with variable, diastereomer-dependent rates . This regiochemical predictability is essential for achieving the purity specifications required for downstream herbicidal active pharmaceutical ingredient (API) synthesis .

Sequential Orthogonal Functionalization for Divergent Synthesis of 2,3-Disubstituted Succinate Derivatives

Synthetic chemistry laboratories requiring a single dihalosuccinate building block for divergent synthesis of differentially 2,3-disubstituted succinates should prioritize diethyl 2-bromo-3-fluorosuccinate over symmetric dihalo analogs. The Br/F pair provides two orthogonal leaving groups: selective base-mediated dehydrofluorination first yields a bromofumarate (retaining the bromine), which can then undergo nucleophilic substitution, Pd-catalyzed cross-coupling, or addition reactions at the bromine-bearing carbon . This sequential reactivity pathway is inaccessible from diethyl 2,3-dibromosuccinate, where both halogens are identical and elimination produces a symmetric dibromoolefin or non-selective product mixtures . The near-identical reactivity of erythro and threo diastereomers further ensures consistent outcomes regardless of stereochemical enrichment, reducing the cost and complexity of chiral separation prior to use .

Mechanistic Probe for Stereoelectronic Effects in β-Halo Elimination Reactions

Physical organic chemistry groups investigating stereoelectronic control in elimination reactions should select diethyl 2-bromo-3-fluorosuccinate as a uniquely informative probe molecule. The compound enables direct comparison of fluoride vs. bromide as leaving groups on adjacent carbons within the same molecular framework, while the diastereomeric pair (erythro/threo) allows dissection of stereoelectronic vs. steric contributions to elimination . Hudlicky's kinetic studies demonstrated that the negligible difference in HF elimination rates between diastereomers—attributed to intramolecular H···F attraction enabling cis elimination in the erythro isomer—contrasts fundamentally with the large meso/DL divergence in the dibromo series, where no such fluorine-mediated effect operates . No other commercially accessible dihalosuccinate ester provides this combination of orthogonal leaving group identity and stereochemical comparability within a single carbon skeleton .

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